4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide
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Overview
Description
4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring and sulfonamide groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with thiazolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, while the thiazolidine ring can participate in various chemical interactions, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Thiazolidine derivatives: Compounds with similar ring structures but different substituents.
Sulfonamide compounds: Molecules with sulfonamide groups but varying aromatic or aliphatic components.
Uniqueness
4-CHLORO-N-[(2Z)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE stands out due to its combination of a thiazolidine ring and sulfonamide groups, providing unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H12Cl2N2O4S3 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
(NZ)-4-chloro-N-[3-(4-chlorophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H12Cl2N2O4S3/c16-11-1-5-13(6-2-11)25(20,21)18-15-19(9-10-24-15)26(22,23)14-7-3-12(17)4-8-14/h1-8H,9-10H2/b18-15- |
InChI Key |
WDIJZQORKGIPPO-SDXDJHTJSA-N |
Isomeric SMILES |
C1CS/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CSC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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